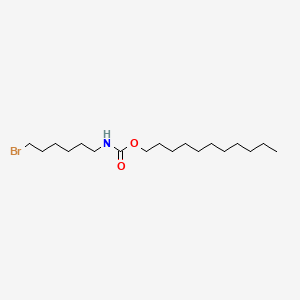
2,6-Diethyl-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHENOL,2,6-DIETHYL-4-METHYL- is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is known for its distinctive chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PHENOL,2,6-DIETHYL-4-METHYL- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of PHENOL,2,6-DIETHYL-4-METHYL- can be achieved through continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as zeolites can enhance the selectivity and efficiency of the alkylation process.
化学反应分析
Types of Reactions: PHENOL,2,6-DIETHYL-4-METHYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
PHENOL,2,6-DIETHYL-4-METHYL- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
作用机制
The mechanism of action of PHENOL,2,6-DIETHYL-4-METHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
相似化合物的比较
PHENOL,2,6-DIETHYL-4-METHYL- can be compared with other similar compounds such as:
2,4-Dimethylphenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
2,6-Diethylphenol: Lacks the methyl group, resulting in different physical and chemical properties.
4-Methylphenol (p-Cresol): Contains only a single methyl group, affecting its acidity and reactivity.
属性
CAS 编号 |
35050-88-5 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
2,6-diethyl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
HFVTUNMAGWBDGI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1O)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



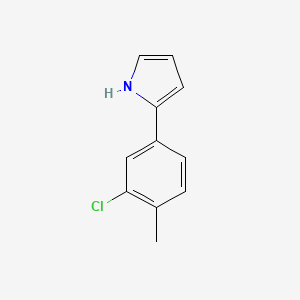
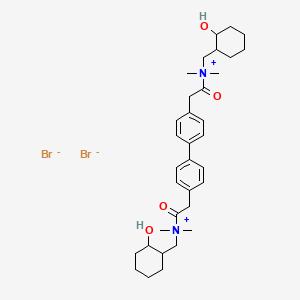
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
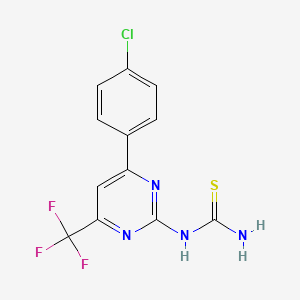
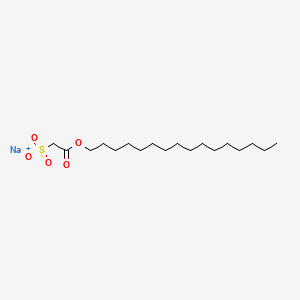


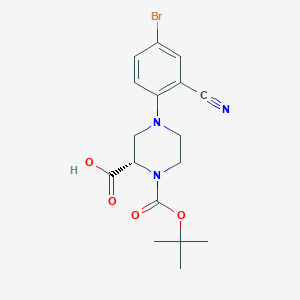

![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)

